molecular formula C6H6N4OS B4936469 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4936469
M. Wt: 182.21 g/mol
InChI Key: RAVIAPJFRJKKSL-UHFFFAOYSA-N
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Description

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method provides a high yield of the desired product and is considered environmentally friendly due to the use of supercritical carbon dioxide as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed, focusing on minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl group enhances its reactivity and potential for forming various derivatives with diverse pharmacological activities.

Properties

IUPAC Name

5-methyl-2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-6(12)9-10/h2H,1H3,(H2,7,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVIAPJFRJKKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=NC(=S)N2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176393
Record name 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-77-7
Record name 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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